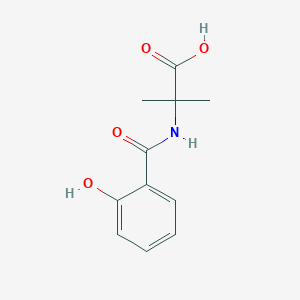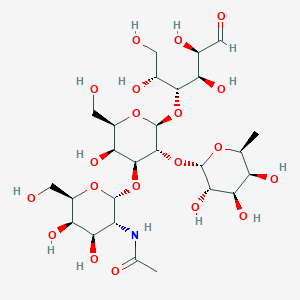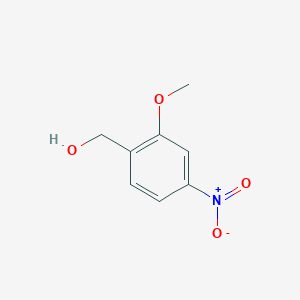
2-Methoxy-4-nitrobenzyl alcohol
Descripción general
Descripción
2-Methoxy-4-nitrobenzyl alcohol, also known as (2-Methoxy-4-nitrophenyl)methanol, is a chemical compound with the molecular formula C8H9NO4 . It appears as pale yellow needles .
Synthesis Analysis
The synthesis of this compound and similar compounds has been achieved in ionic liquids from their parent alcohols using ammonium halides as the halogenating agents . The reaction proceeds via SN2 substitution of the hydroxyl group, which is activated via hydrogen-bonding with the acidic proton of the imidazolium cation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C8H9NO4/c1-13-8-4-7 (9 (11)12)3-2-6 (8)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES representation is COC1=C (C=CC (=C1) [N+] (=O) [O-])CO . Chemical Reactions Analysis
Alcohols, including this compound, are widely used reagents but the hydroxyl moiety is a relatively poor leaving group under mild conditions . Direct nucleophilic substitution of alcohols is a desirable reaction for synthetic and process chemists . For benzyl substrates, equilibria involving the formation of dibenzyl ether complicate the reactions and reduce optimum yields .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 183.05315777 g/mol . The topological polar surface area is 75.3 Ų . It has a heavy atom count of 13 .Aplicaciones Científicas De Investigación
Photocatalytic Oxidation
2-Methoxy-4-nitrobenzyl alcohol and its derivatives are subjects of extensive research in the field of photocatalytic oxidation. Research has shown that these compounds can undergo selective photocatalytic oxidation to form corresponding aldehydes when exposed to titanium dioxide (TiO2) photocatalyst under an oxygen atmosphere. This oxidation proceeds with high conversion and selectivity, and it's interesting to note that it can occur under both UV-light and visible light irradiation. The presence of a benzyl alcoholic compound on the TiO2 surface forms a surface complex, which is a crucial factor in this selective photocatalytic oxidation (Higashimoto et al., 2009).
Phototriggered Labeling and Crosslinking
This compound derivatives have been explored for their potential in phototriggered labeling and crosslinking of biomolecules, specifically for their amine selectivity. This discovery holds significant promise in fields like drug discovery, chemical biology, and protein engineering, as 2-nitrobenzyl alcohol (NB) is identified as an efficient photoreactive group (Wang et al., 2020).
Drug Delivery Systems
In the realm of medical research, this compound has been studied for its role in the functionalization of mesoporous titanium dioxide (TiO2). This functionalization aims to optimize irradiation dose conditions for the smart delivery of hematology drugs, making this compound a candidate for intelligent drug delivery systems. The introduction of various benzyl alcohol derivatives, including this compound, onto TiO2 was shown to be successful, and this method presents numerous advantages over traditional chemical methods, such as higher reaction speed, efficiency, and lower chemical contamination (Ghafoorzadeh et al., 2021).
Photocatalytic Conversion in Environmental Applications
This compound has also been a subject of study in the context of environmental applications, specifically in the photocatalytic conversion of aromatic alcohols into their corresponding aldehydes. This process is not only energy-efficient but also environmentally friendly, making it highly relevant in today's context of sustainable chemistry. The research in this domain emphasizes the effectiveness and selectivity of the photocatalytic process, offering insights into the mechanisms and conditions that optimize these reactions (Qamar et al., 2015).
Mecanismo De Acción
Mode of Action
It is known that nitrobenzyl alcohols can act as photoreactive groups with amine selectivity, which suggests that they may interact with amine groups in biological targets .
Biochemical Pathways
Nitrobenzyl alcohols have been used for photoaffinity labeling and crosslinking of biomolecules, suggesting that they may affect protein-protein interactions and potentially influence multiple biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is known that the compound is water-soluble, which suggests that it may spread in water systems and its activity could potentially be influenced by the aqueous environment .
Safety and Hazards
2-Methoxy-4-nitrobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Methoxy-4-nitrobenzyl alcohol plays a significant role in biochemical reactions, particularly in photochemical processes. It interacts with various enzymes and proteins, including alcohol dehydrogenases and oxidases. These interactions often involve the oxidation of this compound to its corresponding aldehyde, 2-Methoxy-4-nitrobenzaldehyde. The compound’s nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular enzymes can lead to the generation of reactive oxygen species (ROS), which can affect cell function and viability. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound can act as a substrate for alcohol dehydrogenases, leading to its oxidation. It can also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. These interactions can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo photodegradation, leading to the formation of various photoproducts. These photoproducts can have different biochemical activities, which can affect the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxicity and adverse effects. Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death. It is important to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its oxidation to 2-Methoxy-4-nitrobenzaldehyde by alcohol dehydrogenases. The compound can also undergo reduction to form amino derivatives, which can participate in further biochemical reactions. These metabolic pathways are crucial for the compound’s biochemical activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, which can affect its localization and accumulation. These interactions are important for the compound’s biochemical activity and its effects on cellular function .
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the cytoplasm, mitochondria, and nucleus. Its subcellular localization can influence its activity and function. For instance, the compound’s presence in the mitochondria can affect mitochondrial function and energy production. Additionally, its localization in the nucleus can influence gene expression and cellular responses. Targeting signals and post-translational modifications can direct this compound to specific compartments, thereby affecting its biochemical activity .
Propiedades
IUPAC Name |
(2-methoxy-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYLEKOKGKRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440692 | |
| Record name | 2-METHOXY-4-NITROBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136507-14-7 | |
| Record name | 2-METHOXY-4-NITROBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









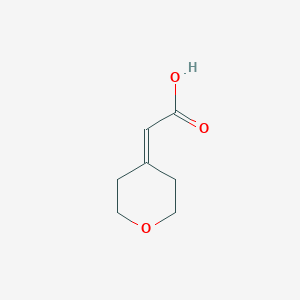
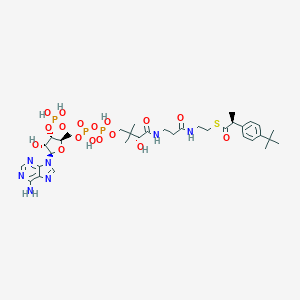

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)


